

M7583 vs. Ibrutinib: A Head-to-Head Preclinical Comparison of BTK Inhibitors

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Compound of Interest		
Compound Name:	M7583	
Cat. No.:	B1574650	Get Quote

In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized treatment for various B-cell cancers. However, the development of second-generation inhibitors like M7583 (also known as TL-895) aims to improve upon the existing efficacy and safety profiles. This guide provides a detailed preclinical comparison of M7583 and ibrutinib, focusing on their biochemical potency, selectivity, and in vivo anti-tumor activity, supported by experimental data.

Biochemical Potency and Kinase Selectivity

M7583 is a potent, orally administered, second-generation irreversible BTK inhibitor.[1][2] Preclinical studies have demonstrated its high selectivity and potency against BTK.

Compound	Target	IC50	Ki
M7583 (TL-895)	втк	1.5 nM[2][3]	11.9 nM[3]
Ibrutinib	втк	-	-

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data for ibrutinib's IC50 and Ki were not available in the provided search results for a direct head-to-head comparison in the same study.



A key differentiator for second-generation BTK inhibitors is their kinase selectivity profile, which can influence off-target effects and overall tolerability. **M7583** has been shown to be highly selective for BTK. In a kinase profiler panel, only three other kinases (Blk, BMX, and Txk) had IC50s within a tenfold range of BTK's IC50.[1]

Kinase	M7583 IC50
втк	18.5 nM
BMX	5 nM
Txk	62 nM
Blk	77 nM

Data from in vitro kinase profiling.[1]

In Vitro Cellular Activity

The inhibitory effect of M7583 on BTK has been confirmed in cellular assays. Treatment of the Ramos human Burkitt's B-cell lymphoma cell line with M7583 resulted in a concentration-dependent decrease in BTK auto-phosphorylation at the Y223 phosphorylation site, with an IC50 between 1-10 nM.[1][2] Furthermore, M7583 has been shown to inhibit the proliferation of primary chronic lymphocytic leukemia (CLL) blasts in vitro and the growth of a subset of activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines.[1][2]

One notable difference highlighted in preclinical studies is the impact on antibody-dependent cell-mediated cytotoxicity (ADCC). At clinically relevant concentrations, ibrutinib was found to inhibit the ADCC mechanism of rituximab, whereas **M7583** did not demonstrate this inhibitory effect.[1]

In Vivo Anti-Tumor Efficacy

Head-to-head preclinical studies in animal models have provided insights into the comparative in vivo anti-tumor activity of **M7583** and ibrutinib.

Mantle Cell Lymphoma (MCL) Xenograft Model



In a Mino MCL xenograft model, treatment with **M7583** resulted in significant inhibition of tumor growth compared to vehicle controls.[2]

Diffuse Large B-Cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models

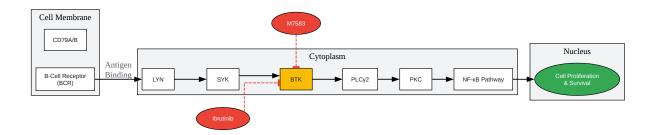
A comparison in 21 DLBCL PDX models revealed that M7583 and acalabrutinib (another second-generation BTK inhibitor) significantly inhibited tumor growth in five different models (four ABC subtype and one GCB subtype) compared to vehicle. In contrast, ibrutinib showed significant tumor growth inhibition in only two of these models (one ABC and one GCB), both of which were also sensitive to M7583 and acalabrutinib.[2] These findings suggest that M7583 may have a broader or more potent anti-tumor effect in certain DLBCL subtypes.

In a separate study using an ABC-DLBCL TMD8 xenograft model, **M7583** demonstrated stronger anti-tumor activity than another novel BTK inhibitor, M2951.[4] Mice treated with **M7583** at doses of 3 and 10 mg/kg showed a more rapid and sustained tumor growth inhibition, allowing for longer treatment duration compared to the control and M2951-treated groups.[4]

Signaling Pathway and Experimental Workflow BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] Both M7583 and ibrutinib are irreversible inhibitors that covalently bind to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[7]





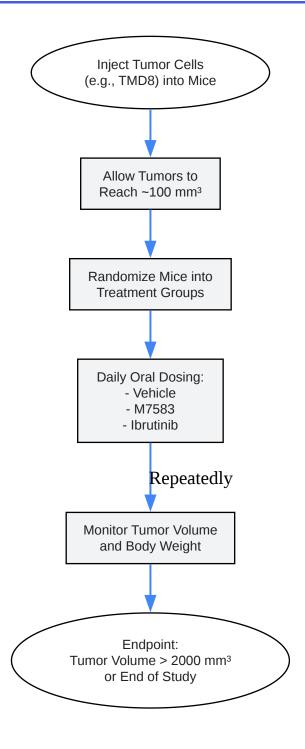
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **M7583** and ibrutinib on BTK.

General Xenograft Efficacy Study Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of BTK inhibitors in a xenograft model.





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Caption: A generalized workflow for preclinical in vivo efficacy studies of BTK inhibitors in xenograft models.

Experimental Protocols Kinase Profiling



The kinase specificity of **M7583** was determined in vitro using the Merck Millipore Kinase Profiler panel.[1] This assay measures the inhibitory activity of the compound against a broad range of purified kinases to assess its selectivity.

Cellular BTK Auto-phosphorylation Assay

The Ramos cell line, a human Burkitt's B-cell lymphoma line, was used to assess the cellular activity of M7583.[1] Following treatment with varying concentrations of the inhibitor, the level of BTK auto-phosphorylation was detected by western blot to determine the concentration-dependent inhibition.[1]

In Vivo Xenograft Studies

For the DLBCL PDX models, tumor fragments were implanted into immunodeficient mice.[2] In the TMD8 xenograft model, TMD8 lymphoma cells were subcutaneously injected into female NOD-SCID mice.[4] Once tumors reached a certain volume (e.g., 100 mm³), mice were randomized into treatment groups and received daily oral doses of the respective compounds or vehicle.[4] Tumor growth and animal well-being were monitored regularly throughout the study.[4]

Conclusion

The preclinical data suggests that M7583 is a highly potent and selective second-generation BTK inhibitor. Head-to-head comparisons with ibrutinib in in vivo models of DLBCL indicate that M7583 may have a more pronounced anti-tumor effect in certain subtypes.[2] Furthermore, the lack of inhibition of ADCC by M7583 at clinically relevant concentrations, in contrast to ibrutinib, suggests a potentially improved safety and combination therapy profile.[1] These promising preclinical findings have supported the clinical development of M7583 for the treatment of B-cell malignancies.[5][8]

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